molecular formula C9H6BrFN2O2 B13321955 8-Bromo-6-fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid

8-Bromo-6-fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid

Cat. No.: B13321955
M. Wt: 273.06 g/mol
InChI Key: QVZOZUDXGVDZPE-UHFFFAOYSA-N
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Description

8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. Common synthetic strategies include condensation reactions, multicomponent reactions, oxidative coupling, and tandem reactions . For instance, the condensation of 2-aminopyridine with aldehydes or alkenes is a widely used method .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine and iodine . Reaction conditions typically involve controlled temperatures, pressures, and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can yield 3-halo-2-methylimidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as 2-ethyl-6-chloroimidazo[1,2-a]pyridine and 2-methylimidazo[1,2-a]pyridine .

Uniqueness

8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C9H6BrFN2O2

Molecular Weight

273.06 g/mol

IUPAC Name

8-bromo-6-fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H6BrFN2O2/c1-4-7(9(14)15)13-3-5(11)2-6(10)8(13)12-4/h2-3H,1H3,(H,14,15)

InChI Key

QVZOZUDXGVDZPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=C(C=C(C2=N1)Br)F)C(=O)O

Origin of Product

United States

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